
3-(5-Phenyl-1h-tetrazol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-phenyltetrazol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a tetrazole ring substituted with a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyltetrazol-1-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of quinoline derivatives with phenyl-substituted tetrazoles under acidic or basic conditions can yield the desired product . Additionally, microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance the efficiency and sustainability of the synthetic process .
Industrial Production Methods
Industrial production of 3-(5-phenyltetrazol-1-yl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-(5-phenyltetrazol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline and tetrazole derivatives .
科学的研究の応用
3-(5-phenyltetrazol-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
作用機序
The mechanism of action of 3-(5-phenyltetrazol-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is also being investigated .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Tetrazole: Another parent compound, known for its applications in pharmaceuticals and materials science.
Quinolones: A class of compounds derived from quinoline, known for their antibacterial properties
Uniqueness
3-(5-phenyltetrazol-1-yl)quinoline is unique due to its combined structural features of quinoline and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its parent compounds .
特性
CAS番号 |
5454-91-1 |
|---|---|
分子式 |
C16H11N5 |
分子量 |
273.29 g/mol |
IUPAC名 |
3-(5-phenyltetrazol-1-yl)quinoline |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-19-20-21(16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
InChIキー |
IFFIRHMTPWKAEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


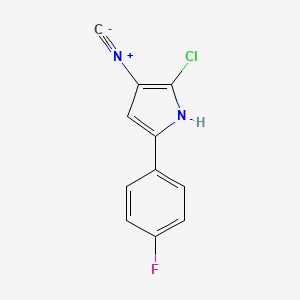

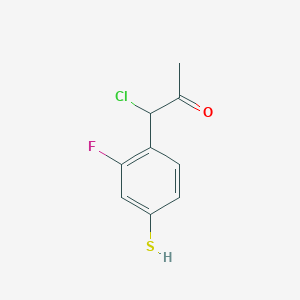
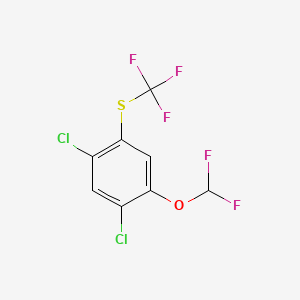
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
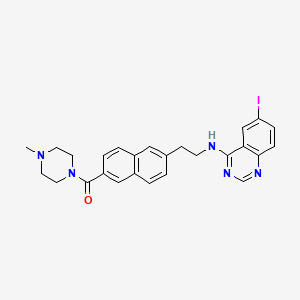


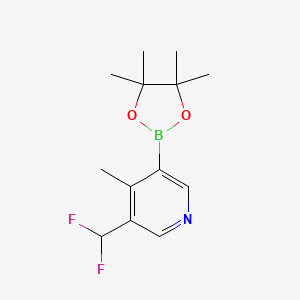
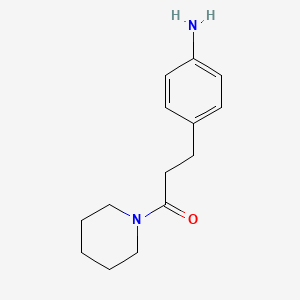
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)


